molecular formula C28H26F3N3O3S B11079362 (2Z)-3-benzyl-4-oxo-N-(4-propoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide

(2Z)-3-benzyl-4-oxo-N-(4-propoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide

Cat. No.: B11079362
M. Wt: 541.6 g/mol
InChI Key: ABXABJVNAUHHBO-UHFFFAOYSA-N
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Description

(2Z)-3-BENZYL-4-OXO-N-(4-PROPOXYPHENYL)-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazinane ring, a trifluoromethyl group, and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-BENZYL-4-OXO-N-(4-PROPOXYPHENYL)-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiazinane ring This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-BENZYL-4-OXO-N-(4-PROPOXYPHENYL)-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced analogs with different chemical properties.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-BENZYL-4-OXO-N-(4-PROPOXYPHENYL)-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study specific biochemical pathways or as a potential lead compound for drug discovery. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, (2Z)-3-BENZYL-4-OXO-N-(4-PROPOXYPHENYL)-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE may be investigated for its pharmacological properties, including its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Preclinical studies and clinical trials would be necessary to evaluate its safety and efficacy.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its unique chemical structure allows for the design of materials with tailored functionalities for various applications.

Mechanism of Action

The mechanism of action of (2Z)-3-BENZYL-4-OXO-N-(4-PROPOXYPHENYL)-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s chemical properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2Z)-3-BENZYL-4-OXO-N-(4-PROPOXYPHENYL)-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE include other thiazinane derivatives, trifluoromethyl-substituted compounds, and propoxyphenyl-containing molecules. Examples include:

  • Thiazinane derivatives with different substituents on the ring.
  • Trifluoromethyl-substituted aromatic compounds.
  • Propoxyphenyl-containing molecules with varying functional groups.

Uniqueness

The uniqueness of (2Z)-3-BENZYL-4-OXO-N-(4-PROPOXYPHENYL)-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications. The presence of the thiazinane ring, trifluoromethyl group, and propoxyphenyl group provides a unique chemical scaffold that can be exploited for various scientific and industrial purposes.

Properties

Molecular Formula

C28H26F3N3O3S

Molecular Weight

541.6 g/mol

IUPAC Name

3-benzyl-4-oxo-N-(4-propoxyphenyl)-2-[4-(trifluoromethyl)phenyl]imino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C28H26F3N3O3S/c1-2-16-37-23-14-12-21(13-15-23)32-26(36)24-17-25(35)34(18-19-6-4-3-5-7-19)27(38-24)33-22-10-8-20(9-11-22)28(29,30)31/h3-15,24H,2,16-18H2,1H3,(H,32,36)

InChI Key

ABXABJVNAUHHBO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(F)(F)F)S2)CC4=CC=CC=C4

Origin of Product

United States

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